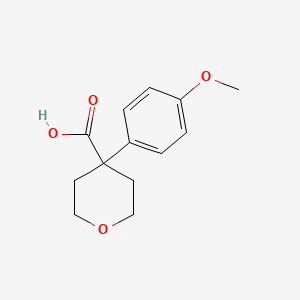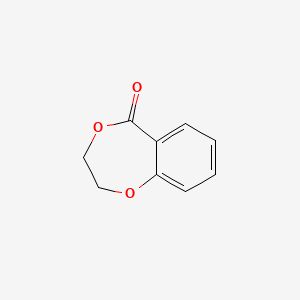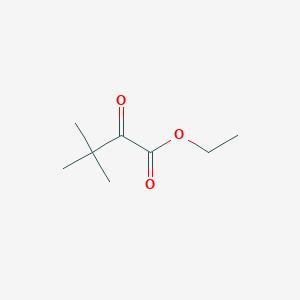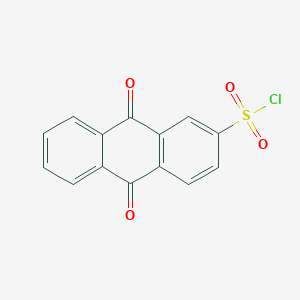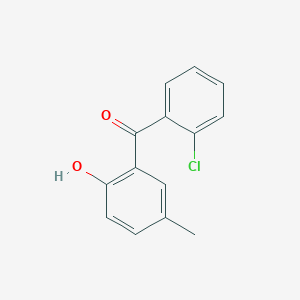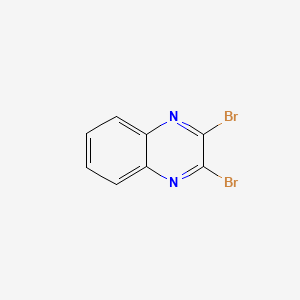
2,2',3,3',4,5,5'-Heptachlorobiphenyl
Übersicht
Beschreibung
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that can be found in air, soil, mammals, and marine animals .
Synthesis Analysis
The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl involves the use of 2,3,4,5-TETRACHLOROANILINE and 1,2,4-Trichlorobenzene . It’s also available as an analytical standard .Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is C12H3Cl7, and its molecular weight is 395.32 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. Its density is 1.64 g/cm3 at 65℃, and it has a refractive index of 1.6330 . It has limited solubility in acetone, acetonitrile, and chloroform, and its water solubility is 3.85ug/L at 20 ºC .Wissenschaftliche Forschungsanwendungen
Toxicological Studies
- Specific Scientific Field : Toxicology
- Summary of the Application : “2,2’,3,4,4’,5,5’-Heptachlorobiphenyl” (also known as PCB 180) is a persistent non-dioxin-like polychlorinated biphenyl (NDL-PCB) that is abundantly present in food and the environment . It has been used in toxicological studies to understand its effects on adult rats .
- Methods of Application or Experimental Procedures : In the study, ultrapure PCB 180 was administered to young adult rats in a 28-day repeat dose toxicity study . The study was extended to cover endocrine and behavioral effects .
- Results or Outcomes : The study found that PCB 180 caused altered open field behavior in females, suggesting altered emotional responses to unfamiliar environments and impaired behavioral inhibition . Other dose-dependent changes included decreased serum thyroid hormones with associated histopathological changes, altered tissue retinoid levels, decreased hematocrit and hemoglobin, and decreased follicle-stimulating hormone and luteinizing hormone levels in males . There were also gender differences in sensitivity and toxicity profiles .
Environmental Monitoring
- Specific Scientific Field : Environmental Science
- Summary of the Application : “2,2’,3,3’,4,5,5’-Heptachlorobiphenyl” is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is used in environmental monitoring to track the presence and concentration of PCBs in various environments .
- Methods of Application or Experimental Procedures : Samples from air, soil, or biological specimens are collected and analyzed for the presence of “2,2’,3,3’,4,5,5’-Heptachlorobiphenyl” using various chromatography techniques .
- Results or Outcomes : The results of these studies provide valuable data on the distribution and concentration of PCBs in the environment, which can be used to assess potential risks to human health and the environment .
Analytical Reference Standard
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : “2,2’,3,3’,4,5,5’-Heptachlorobiphenyl” is used as an analytical reference standard in the determination of the analyte in various samples .
- Methods of Application or Experimental Procedures : It is used in various chromatography techniques for the determination of the analyte in samples such as chicken eggs, human serum, and honey .
- Results or Outcomes : The use of “2,2’,3,3’,4,5,5’-Heptachlorobiphenyl” as an analytical reference standard allows for accurate and precise measurement of the analyte in various samples .
Industrial Applications
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : “2,2’,3,3’,4,4’-Hexachlorobiphenyl” was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
- Methods of Application or Experimental Procedures : This compound was used in various industrial applications until its production was banned in 1979 due to its persistence and bioaccumulation potential .
- Results or Outcomes : The discontinuation of its use in transformers and capacitors has led to a decrease in environmental contamination, but due to the long life expectancy of this equipment, they are still in use today .
Inhibitor of Aromatase Activity and (Anti-) Glucocorticoids
- Specific Scientific Field : Biochemistry
- Summary of the Application : Some OH-PCBs, including “2,2’,3,3’,4,5,5’-Heptachlorobiphenyl”, are more potent inhibitors of aromatase activity and (anti-) glucocorticoids than non-dioxin like (NDL)-PCBs and MeSO₂-PCBs .
- Methods of Application or Experimental Procedures : This compound is used in biochemical studies to understand its inhibitory effects on aromatase activity and (anti-) glucocorticoids .
- Results or Outcomes : The results of these studies provide valuable data on the biochemical effects of this compound, which can be used to assess potential risks to human health .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMUCXYRNOABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074167 | |
| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
CAS RN |
52663-74-8 | |
| Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



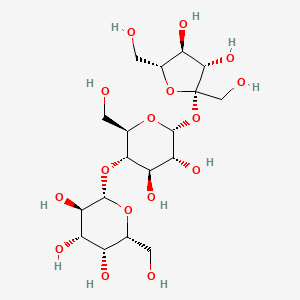
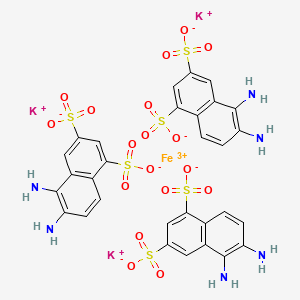


![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
